molecular formula C7H16ClNO2 B2894451 4-Amino-5-methylhexanoic acid;hydrochloride CAS No. 2490406-21-6

4-Amino-5-methylhexanoic acid;hydrochloride

Cat. No.: B2894451
CAS No.: 2490406-21-6
M. Wt: 181.66
InChI Key: IOLVPKLGSXKAEI-UHFFFAOYSA-N
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Description

4-Amino-5-methylhexanoic acid;hydrochloride is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It was initially developed as an antiepileptic drug but has since found applications in the treatment of neuropathic pain, restless leg syndrome, and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylhexanoic acid;hydrochloride typically involves the hydrolysis of 3-isobutyl glutarimide to produce (±)-3-(carbamoylmethyl)-5-methylhexanoic acid . This product is then further processed to obtain the desired compound. The reaction conditions often involve the use of ethyl acetate for crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylhexanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Amino-5-methylhexanoic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-5-methylhexanoic acid;hydrochloride involves its interaction with GABA receptors in the brain. By mimicking the effects of GABA, it helps to inhibit neuronal excitability, thereby reducing the occurrence of seizures and alleviating pain. The molecular targets include GABA receptors and associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-amino-4-methyl-pentanoic acid
  • ®-3-amino-5-methyl-hexanoic acid

Uniqueness

4-Amino-5-methylhexanoic acid;hydrochloride is unique due to its specific structure and its ability to effectively mimic GABA, making it particularly useful in treating neurological disorders. Its efficacy and safety profile also distinguish it from other similar compounds.

Properties

IUPAC Name

4-amino-5-methylhexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8)3-4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLVPKLGSXKAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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